![molecular formula C13H13N3O3 B2418417 N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide CAS No. 1423486-76-3](/img/structure/B2418417.png)
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide, also known as CCNA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CCNA belongs to a class of compounds known as cyclobutanes, which have been shown to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been proposed as a potential chemotherapy agent.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the alleviation of pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide is its low toxicity profile, which makes it a safe compound to work with in lab experiments. However, its potency and specificity may make it difficult to use in certain experiments, and further optimization may be necessary to maximize its effectiveness.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide, including the development of more potent and specific derivatives, the investigation of its mechanism of action, and the evaluation of its efficacy in clinical trials. Additionally, N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide may have potential applications in other areas, such as the treatment of inflammatory diseases and neurological disorders, and further research in these areas is warranted.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide involves several steps, including the reaction of 3-nitrobenzaldehyde with malononitrile to form 3-nitrophenylacetonitrile. This compound is then reacted with cyclobutanone to form N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide. The synthesis of N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been optimized to yield high purity and yield, and the compound can be obtained in large quantities.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells, and has been proposed as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(5-2-6-13)15-12(17)8-10-3-1-4-11(7-10)16(18)19/h1,3-4,7H,2,5-6,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVTZXQSFWRTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.